2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide
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Overview
Description
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and a N-methylacetamido group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 4-aminophenyl-N-methylacetamide.
Formation of Benzoyl Chloride: 2,5-dichlorobenzoic acid is converted to 2,5-dichlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 2,5-dichlorobenzoyl chloride is then reacted with 4-aminophenyl-N-methylacetamide in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Substituted benzamides.
Oxidation: Quinones.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxy-5-methoxy-phenyl)-benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is unique due to the presence of the N-methylacetamido group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability and solubility compared to similar compounds.
Biological Activity
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C12H12Cl2N2O
- Molecular Weight : 288.14 g/mol
- Structure : The compound features a dichlorobenzamide structure with an N-methylacetamido substituent.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It has been investigated for its potential as:
- Enzyme Inhibitor : The compound shows promise in inhibiting certain enzymes that play critical roles in disease processes, particularly in cancer and inflammatory conditions.
- Receptor Modulator : Its ability to modulate receptor activity may contribute to its therapeutic effects.
Antimicrobial Activity
Research indicates that various benzamide derivatives exhibit antimicrobial properties. For instance, some related compounds have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans at minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives against viruses such as Hepatitis B virus (HBV). For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication . While direct studies on this compound are sparse, its mechanism may align with these findings.
Case Studies and Research Findings
-
Cancer Therapeutics :
- A study explored the role of benzamide derivatives in cancer treatment, suggesting that modifications to the benzamide structure could enhance their anticancer properties. The focus was on their ability to inhibit tumor growth and induce apoptosis in cancer cells.
-
Inflammatory Conditions :
- Research indicated that compounds with similar structures could reduce inflammation markers in vitro, suggesting a potential application in treating inflammatory diseases.
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Antimicrobial Testing :
- In a comparative study of various benzamide derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated varying degrees of efficacy, with some derivatives showing significant antibacterial activity at concentrations as low as 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)14-9-11(17)3-8-15(14)18/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSBNNFZLNQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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